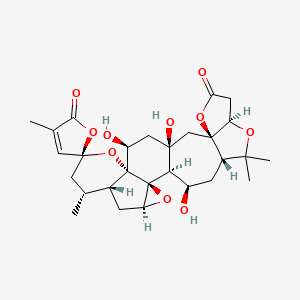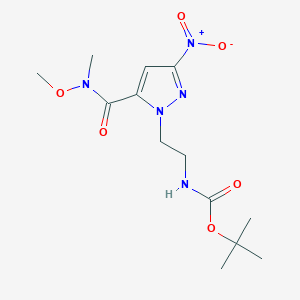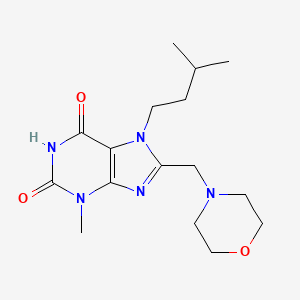
1,3-benzothiazole;sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Benzothiazole is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities. Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. When combined, these compounds can form various derivatives that are useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Benzothiazole can be synthesized through several methods. One common method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions . Another method includes the cyclization of thioamides or carbon dioxide as raw materials .
Industrial Production Methods
In industrial settings, the synthesis of 1,3-benzothiazole often involves the use of catalysts such as ionic liquids or nano-ZnO-sulfuric acid to enhance the reaction efficiency and yield . These methods are designed to be eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzothiazole undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as Dess-Martin periodinane (DMP).
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions often occur at the 2-position of the benzothiazole ring, involving reagents like aldehydes and amines.
Common Reagents and Conditions
Common reagents used in these reactions include aldehydes, ketones, thioamides, and various oxidizing and reducing agents. Reaction conditions often involve the use of acidic or basic catalysts and may require specific temperatures and solvents to optimize the yield.
Major Products
The major products formed from these reactions include various substituted benzothiazole derivatives, which have significant applications in pharmaceuticals and materials science .
Scientific Research Applications
1,3-Benzothiazole and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules.
Biology: Serve as enzyme inhibitors and imaging reagents.
Medicine: Exhibit anti-cancer, anti-bacterial, and anti-viral activities.
Industry: Used in the production of vulcanization accelerators, antioxidants, and electroluminescent devices.
Mechanism of Action
The mechanism of action of 1,3-benzothiazole derivatives often involves the inhibition of specific enzymes or the interaction with molecular targets such as DNA or proteins. These interactions can disrupt cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Similar in structure but contains an oxygen atom instead of sulfur.
Benzimidazole: Contains a nitrogen atom in place of sulfur.
Thiazole: Lacks the fused benzene ring.
Uniqueness
1,3-Benzothiazole is unique due to its sulfur-containing thiazole ring, which imparts distinct chemical and biological properties. This makes it particularly valuable in medicinal chemistry for developing drugs with specific biological activities .
Properties
CAS No. |
101555-44-6 |
|---|---|
Molecular Formula |
C7H7NO4S2 |
Molecular Weight |
233.3 g/mol |
IUPAC Name |
1,3-benzothiazole;sulfuric acid |
InChI |
InChI=1S/C7H5NS.H2O4S/c1-2-4-7-6(3-1)8-5-9-7;1-5(2,3)4/h1-5H;(H2,1,2,3,4) |
InChI Key |
DTOUTQSJZYYJEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CS2.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(4-fluorobenzoyl)-2-[(2R)-pyrrolidin-2-yl]-1,3-thiazole hydrochloride](/img/structure/B14078644.png)

![benzyl (1,3-dimethyl-2,4-dioxo-1,2,3,4,6,7-hexahydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14078654.png)

![6-amino-2-(4-propan-2-ylphenyl)-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaene-4,17-dione](/img/structure/B14078662.png)

![Trimethyl[(2-(trifluoromethyl)phenyl)ethynyl]silane](/img/structure/B14078686.png)
![1-[1-(Benzenesulfonyl)-1H-indol-3-yl]-3-methylbut-2-en-1-one](/img/structure/B14078688.png)

![3-Methoxy-12-methylsulfonyl-5,6,8,8a,9,10,11,12a,13,13a-decahydroisoquinolino[2,1-g][1,6]naphthyridine](/img/structure/B14078695.png)
![tert-butyl 3-iodo-1-methyl-4H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B14078703.png)


